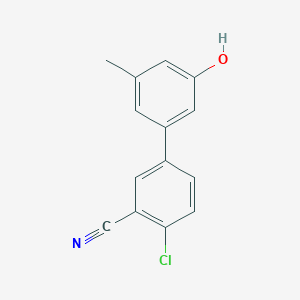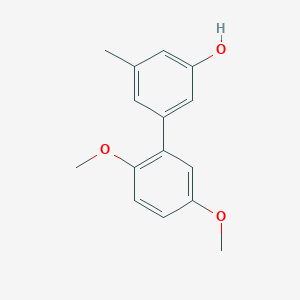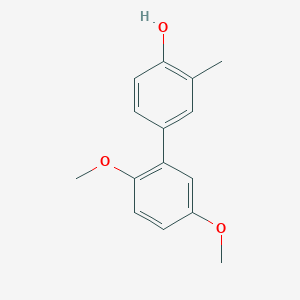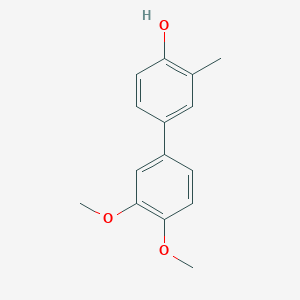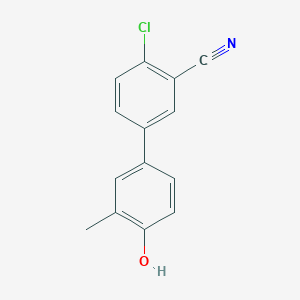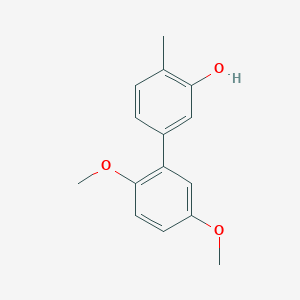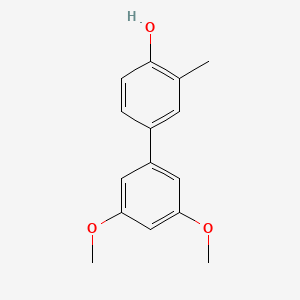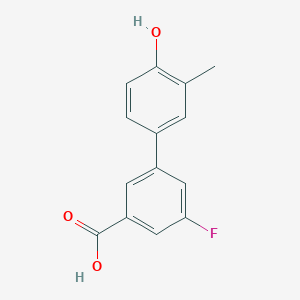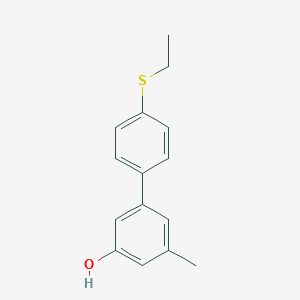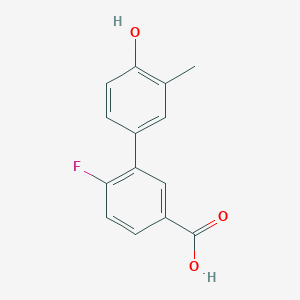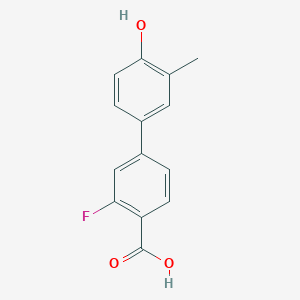
4-(4-Carboxy-3-fluorophenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Carboxy-3-fluorophenyl)-2-methylphenol, 95% (4-CFP-2-MP, 95%) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 134-136°C and a boiling point of 290-292°C. It is soluble in water, methanol, and ethanol, and has a molecular weight of 267.2 g/mol. 4-CFP-2-MP, 95% is used as a reagent in various chemical synthesis processes, and is also used as a building block in the synthesis of complex organic molecules. This compound has been studied extensively in the scientific research field, and its biochemical and physiological effects have been well documented.
Applications De Recherche Scientifique
4-CFP-2-MP, 95% has been studied extensively in the scientific research field, and is used in a variety of applications. It is used as a reagent in the synthesis of organic molecules, and is also used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it is used in the synthesis of organic dyes and pigments, and in the synthesis of organic semiconductors. 4-CFP-2-MP, 95% is also used in the synthesis of fluorescent probes and is used in the development of various analytical techniques.
Mécanisme D'action
The mechanism of action of 4-CFP-2-MP, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can act as an electron acceptor in certain chemical reactions. It is also believed that 4-CFP-2-MP, 95% can act as a nucleophile, which means that it can act as an electron donor in certain chemical reactions. Additionally, it is thought that the compound may act as an inhibitor of some enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CFP-2-MP, 95% are not well understood. However, it is believed that the compound may affect certain biochemical and physiological processes, such as cell signaling pathways, gene expression, and metabolic pathways. Additionally, 4-CFP-2-MP, 95% may also have an effect on the immune system, as well as on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-CFP-2-MP, 95% in laboratory experiments has several advantages. Firstly, the compound is relatively inexpensive and easy to obtain. Additionally, the compound is soluble in water, methanol, and ethanol, which makes it easy to work with in the laboratory. Additionally, 4-CFP-2-MP, 95% is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments.
However, there are also some limitations associated with the use of 4-CFP-2-MP, 95% in laboratory experiments. Firstly, the compound is toxic, and should be handled with care. Additionally, the compound is relatively unstable in the presence of light and heat, and should be stored in a cool, dark place. Finally, the compound is flammable, and should be handled with caution.
Orientations Futures
There are several potential future directions for the study of 4-CFP-2-MP, 95%. Firstly, further research is needed to gain a better understanding of the biochemical and physiological effects of the compound. Additionally, more research is needed to better understand the mechanism of action of the compound, as well as its potential applications in the development of new drugs and other biologically active compounds. Furthermore, research is needed to explore the potential applications of 4-CFP-2-MP, 95% in the development of new analytical techniques. Finally, further research is needed to explore the potential applications of 4-CFP-2-MP, 95% in the synthesis of organic dyes and pigments, as well as in the synthesis of organic semiconductors.
Méthodes De Synthèse
4-CFP-2-MP, 95% is synthesized through a multi-step reaction sequence. The first step involves the reaction of 4-fluorobenzaldehyde with p-toluenesulfonic acid in the presence of anhydrous sodium sulfate, resulting in the formation of 4-fluorobenzoic acid. The second step involves the reaction of 4-fluorobenzoic acid with 4-chloro-2-methylphenol in the presence of potassium carbonate, resulting in the formation of 4-(4-carboxy-3-fluorophenyl)-2-methylphenol, 95%.
Propriétés
IUPAC Name |
2-fluoro-4-(4-hydroxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-6-9(3-5-13(8)16)10-2-4-11(14(17)18)12(15)7-10/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNQCVAIMFXWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683920 |
Source


|
| Record name | 3-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-13-6 |
Source


|
| Record name | 3-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

